
1-methyl-4-(phenylsulfamoyl)-1H-pyrrole-2-carboxamide
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the aromaticity of the pyrrole and phenyl rings, the polarity introduced by the sulfamoyl and carbonyl groups, and the steric effects of the substituents on the pyrrole ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-rich nature of the pyrrole ring and the presence of several functional groups that could act as sites for nucleophilic or electrophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups would likely make it soluble in polar solvents, and the aromatic rings could contribute to its stability .Scientific Research Applications
Stereochemistry and Pharmacological Profile Improvement
Research on the stereochemistry of phenylpiracetam and its methyl derivative indicates that the design, synthesis, and biological activity exploration of enantiomerically pure compounds can lead to significant improvements in pharmacological profiles. Such stereochemical considerations are crucial in the development of central nervous system agents, highlighting the importance of specific molecular configurations for enhancing biological properties (Veinberg et al., 2015).
Microbial Degradation of Chemicals
Another area of relevance is the microbial degradation of polyfluoroalkyl chemicals, which underscores the environmental impact and biodegradation pathways of complex organic molecules. This research area is crucial for understanding the environmental fate and effects of chemical compounds, including those related to "1-methyl-4-(phenylsulfamoyl)-1H-pyrrole-2-carboxamide" (Liu & Avendaño, 2013).
Synthesis of N-Heterocycles
The synthesis of N-heterocycles via sulfinimines, employing chiral sulfinamides like tert-butanesulfinamide, demonstrates the versatility of sulfinamides in generating structurally diverse piperidines, pyrrolidines, and azetidines. This methodology could potentially apply to the synthesis and application of compounds like "1-methyl-4-(phenylsulfamoyl)-1H-pyrrole-2-carboxamide" (Philip et al., 2020).
Inhibitors and Antitubercular Activity
Sulfonamide inhibitors are significant for their bacteriostatic properties and have found applications in a variety of therapeutic areas, including antibacterial, antiepileptic, and diuretic drugs. This review highlights the patent literature on sulfonamide inhibitors, indicating the broad utility of such compounds in pharmaceutical applications, which may extend to the research and application scope of "1-methyl-4-(phenylsulfamoyl)-1H-pyrrole-2-carboxamide" (Gulcin & Taslimi, 2018).
Mechanism of Action
Target of Action
The primary target of 1-Methyl-4-(Phenylsulfamoyl)-1H-Pyrrole-2-Carboxamide is Sirtuin 4 (SIRT4) . SIRT4 is a member of the sirtuin family of proteins, which are involved in various biological processes including cellular stress resistance, genomic stability, aging, and energy metabolism .
Mode of Action
1-Methyl-4-(Phenylsulfamoyl)-1H-Pyrrole-2-Carboxamide interacts with its target, SIRT4, and modulates its activity . These activities allow SIRT4 to play an integral role in regulating metabolism .
Pharmacokinetics
It is known that the compound is lipophilic and can therefore cross the blood-brain barrier . This property allows the compound to reach its target in the brain and exert its effects .
Result of Action
The compound’s action results in the death of dopamine-producing neurons in a part of the brain called the pars compacta of the substantia nigra . This effect is similar to the symptoms of Parkinson’s disease .
Action Environment
The action of 1-Methyl-4-(Phenylsulfamoyl)-1H-Pyrrole-2-Carboxamide can be influenced by environmental factors. For example, a study found that mice raised in an enriched environment were significantly more resistant to the neurotoxic effects of the compound compared to mice raised in a standard environment . This suggests that life experience and environmental factors can influence the compound’s action, efficacy, and stability .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-methyl-4-(phenylsulfamoyl)pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-15-8-10(7-11(15)12(13)16)19(17,18)14-9-5-3-2-4-6-9/h2-8,14H,1H3,(H2,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSUAOTKDMKUCLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)N)S(=O)(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-4-(phenylsulfamoyl)-1H-pyrrole-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




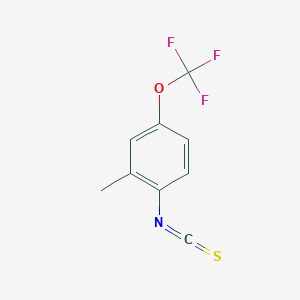


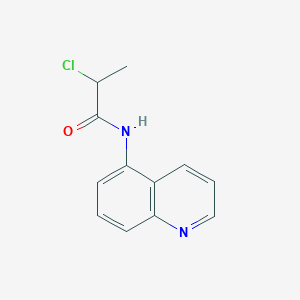
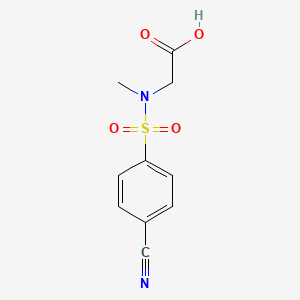
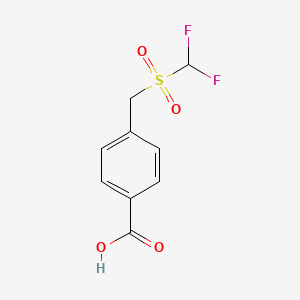
![4-[(4-Methylpiperidin-1-yl)methyl]benzonitrile](/img/structure/B3362550.png)
![1-Chloro-3-(chloromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3362558.png)
![5-(Chloromethyl)-7-ethoxy-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3362563.png)
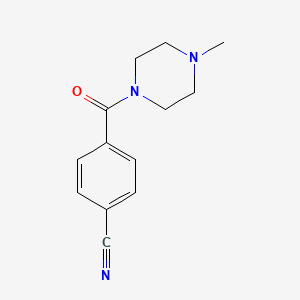
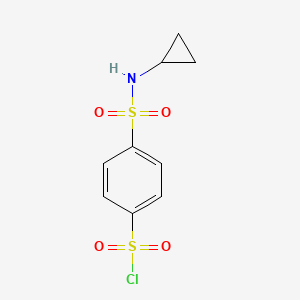
![5-(chloromethyl)-N-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole-2-carboxamide](/img/structure/B3362572.png)
![1-[4-(Hydroxyimino)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B3362586.png)